

Application of Furaltadone-D5 in Regulatory Compliance Testing for Nitrofuran Antibiotics

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Compound of Interest

Compound Name: Furaltadone-D5

Cat. No.: B581164

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Introduction

Furaltadone, a member of the nitrofuran class of broad-spectrum antibiotics, has been widely used in veterinary medicine to treat and prevent microbial diseases in food-producing animals. [1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, the use of furaltadone in livestock and aquaculture is prohibited in many countries, including the European Union. [3][4] Regulatory bodies have established stringent monitoring programs to detect the illegal use of this substance.

Furaltadone is rapidly metabolized in animals, and its parent form is often undetectable. Consequently, regulatory compliance testing focuses on the detection of its more persistent, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). [1][3] To ensure the accuracy and reliability of these analyses, a stable isotope-labeled internal standard, **Furaltadone-D5** (specifically, its metabolite AMOZ-D5), is crucial. This deuterated analog mimics the chemical behavior of the target analyte (AMOZ) throughout the analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection, thereby correcting for matrix effects and variations in sample preparation. This application note provides a detailed protocol for the determination of AMOZ in animal-derived food products using **Furaltadone-D5** as an internal standard, in line with regulatory requirements.

Principle

The analytical method involves the release of the protein-bound AMOZ from tissue samples through acid hydrolysis. The liberated AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative, NP-AMOZ, which is more amenable to chromatographic analysis.[1] **Furaltadone-D5** (as AMOZ-D5) is added at the beginning of the sample preparation process to serve as an internal standard. The derivatized analyte and internal standard are then extracted, purified, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow



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Caption: Experimental workflow for the analysis of AMOZ using **Furaltadone-D5**.

Quantitative Method Performance

The use of **Furaltadone-D5** as an internal standard enables robust and accurate quantification of AMOZ in complex matrices. The following table summarizes typical performance characteristics of LC-MS/MS methods for AMOZ analysis.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.02 - 0.5 µg/kg	[4] [5]
Limit of Quantification (LOQ)	0.13 - 10 µg/kg	[1] [5]
Recovery	81 - 108%	[1]
Linearity (R ²)	≥ 0.99	[1]
Intra-day Precision (RSD)	2.7 - 6.6%	[1]
EU Minimum Required Performance Limit (MRPL)	0.5 µg/kg	[1]

Detailed Experimental Protocol

This protocol is a representative example for the analysis of AMOZ in animal tissue (e.g., muscle, meat powder).

1. Materials and Reagents

- Furaltadone metabolite (AMOZ) analytical standard
- **Furaltadone-D5** (AMOZ-D5) internal standard[\[1\]](#)[\[6\]](#)
- Methanol (LC-MS grade)[\[1\]](#)
- Water (LC-MS grade)[\[1\]](#)
- Ethyl acetate (HPLC grade)[\[1\]](#)
- n-Hexane (HPLC grade)[\[7\]](#)
- Hydrochloric acid (HCl)[\[7\]](#)
- Sodium hydroxide (NaOH)[\[1\]](#)
- Dipotassium hydrogen phosphate (K₂HPO₄)[\[7\]](#)

- 2-Nitrobenzaldehyde (2-NBA)[1]
- Ammonium acetate[7]
- Centrifuge tubes (50 mL, polypropylene)
- Centrifuge
- Nitrogen evaporator
- Vortex mixer
- Water bath or incubator
- LC-MS/MS system with an electrospray ionization (ESI) source[1]

2. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and AMOZ-D5 in methanol. Store at 4°C.[1]
- Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL.[1]
- Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a suitable concentration (e.g., 40 ng/mL) in methanol.[8]

3. Sample Preparation

- Weigh 1.0 ± 0.05 g of homogenized sample into a 50 mL polypropylene centrifuge tube.[6]
- Spike the sample with a known amount of the AMOZ-D5 internal standard working solution (e.g., 25 μ L of 40 ng/mL solution).[8]
- Add 4 mL of water and 3 mL of 1 M HCl.[7]
- Add 400 μ L of 50 mM 2-nitrobenzaldehyde (in methanol).[1]

- Vortex the mixture for 1 minute.
- Incubate the mixture overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.[1][7]
- Allow the sample to cool to room temperature.
- Neutralize the mixture by adding 2 mL of 0.1 M K_2HPO_4 and approximately 2.5 mL of 0.8 M NaOH to adjust the pH to ~7.[1][7]
- Add 12-15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 5000-6000 rpm for 10 minutes.[1][7]
- Transfer the supernatant (ethyl acetate layer) to a clean tube.
- Repeat the extraction step with another portion of ethyl acetate and combine the supernatants.
- Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.[1][7]
- Reconstitute the dry residue in 1 mL of n-hexane and 0.5 mL of a methanol/water mixture (50:50, v/v).[1]
- Vortex and centrifuge. Collect the lower aqueous-methanolic layer for analysis.[7]
- Filter the final extract through a 0.2 μ m syringe filter into an autosampler vial.[1]

4. LC-MS/MS Analysis

- LC Column: A C18 column (e.g., 100 mm \times 2.1 mm, 1.7 μ m) is commonly used.[1]
- Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.5 mM ammonium acetate in water and B) 0.5 mM ammonium acetate in methanol is typical.[7]
- Flow Rate: A flow rate of 0.25 mL/min is a common starting point.[7]
- Injection Volume: 20 μ L.[7]

- MS Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]

5. MRM Transitions

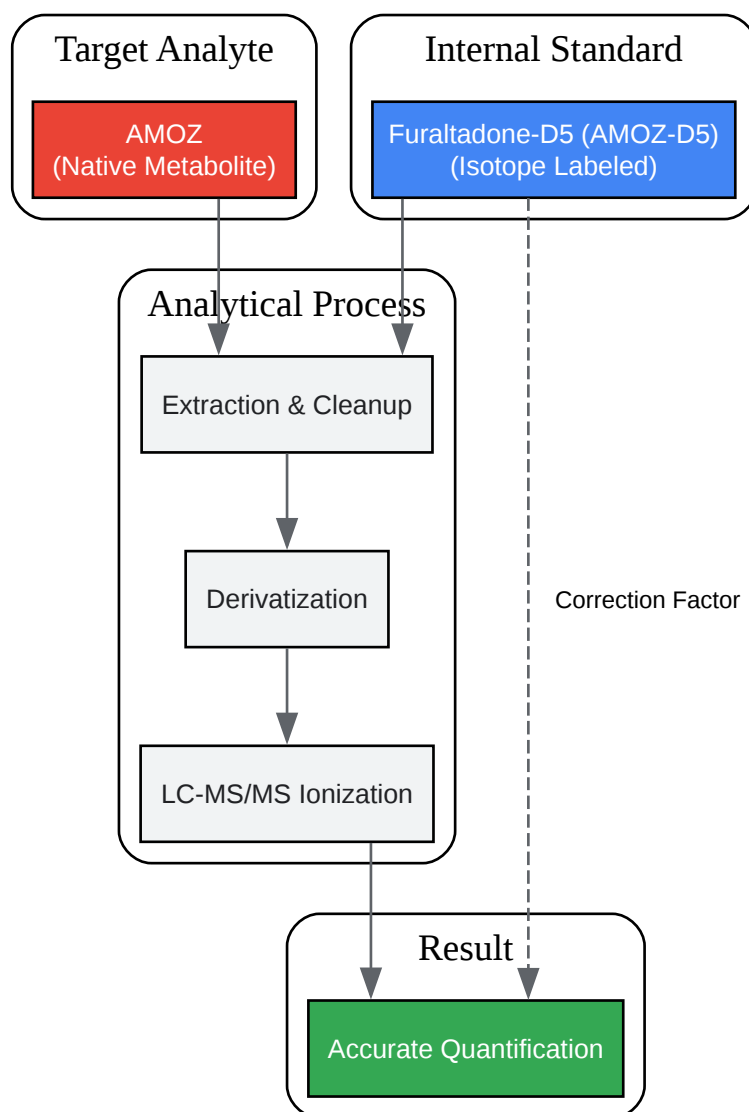
Monitor at least two precursor-to-product ion transitions for both the analyte (NP-AMOZ) and the internal standard (NP-AMOZ-D5) for quantification and confirmation.[5]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Use
NP-AMOZ	335	291	Quantification
NP-AMOZ	335	127	Confirmation
NP-AMOZ-D5	340.1	101.9	Internal Standard

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Signaling Pathway and Experimental Logic

In the context of regulatory compliance testing, the focus is not on a biological signaling pathway but on the analytical pathway that ensures the accurate detection and quantification of the banned substance's residue. The logic of using **Furaltadone-D5** is central to achieving reliable results.



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Caption: Logic of using **Furaltadone-D5** for accurate quantification of AMOZ.

Conclusion

The use of **Furaltadone-D5** as an internal standard is indispensable for the reliable and accurate quantification of the furaltadone metabolite AMOZ in food products for regulatory compliance purposes. The described LC-MS/MS method provides the necessary sensitivity and selectivity to meet the stringent requirements set by food safety authorities. Adherence to a validated protocol, including proper sample preparation and the use of an appropriate internal standard, is essential for ensuring the integrity of analytical results and protecting public health.

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